Structural and Predicted Metabolic Stability Differentiation from Non-Fluorinated and Mono-Fluorinated Benzyl Analogs
The 2,5-difluorobenzyl group of the target compound provides a distinct advantage in metabolic stability over non-fluorinated or mono-fluorinated benzyl analogs. The presence of two fluorine atoms at the 2- and 5-positions of the benzyl ring is reported to enhance metabolic stability by blocking common sites of oxidative metabolism, a property not present in the 4-butoxyphenyl or 2-fluorophenyl analogs [1]. While direct in vitro microsomal stability data for this specific compound is not available in the public domain, this effect is a well-established class-level inference for 2,5-difluorobenzyl-containing compounds [2].
| Evidence Dimension | Metabolic stability of the benzyl group |
|---|---|
| Target Compound Data | Contains 2,5-difluorobenzyl group, predicted to enhance metabolic stability [1] |
| Comparator Or Baseline | Analogous compounds with non-fluorinated (e.g., 4-butoxyphenyl) or mono-fluorinated (e.g., 2-fluorophenyl) benzyl groups; specific metabolic data not available |
| Quantified Difference | None – specific quantitative metabolic stability data (e.g., intrinsic clearance, half-life in microsomes) is missing for the target and its direct comparators |
| Conditions | N/A – no direct experimental comparison identified |
Why This Matters
For procurement decisions in drug discovery programs, the 2,5-difluoro substitution pattern is a recognized strategy to improve the pharmacokinetic profile of lead compounds, making this a more attractive starting point than unsubstituted or mono-fluorinated analogs.
- [1] Kuujia.com. Cas no 1428373-90-3 (4-{4-(2,5-difluorophenyl)methanesulfonylpiperazin-1-yl}-5-methylpyrimidine). Product Page. View Source
- [2] N. A. Meanwell. Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. J. Med. Chem., 61(14), 5822-5880, 2018. View Source
